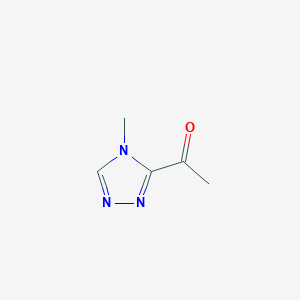
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone is a derivative of the 1,2,4-triazole family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science due to the unique properties of the triazole ring. The triazole derivatives are of particular interest in the synthesis of various heterocyclic compounds, which often exhibit biological activity or can serve as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cycloaddition of azides to a suitable dipolarophile. In the case of 1,2,3-triazole derivatives, the cycloaddition of arylazides to acetylacetone has been employed to obtain various substituted ethanones . Similarly, nucleophilic substitution reactions have been used to synthesize key intermediates like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is crucial for the production of agricultural fungicides . These methods demonstrate the versatility of triazole chemistry in synthesizing a wide range of functionalized compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the structure of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime was elucidated using NMR and single-crystal X-ray analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds and for understanding their three-dimensional arrangement, which is critical for their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical transformations, expanding their utility in synthetic chemistry. For example, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones can be transformed into acetic acids by the Wilgerodt-Kindler method . Additionally, reactions with isatin yield quinolinecarboxylic acids, which are compounds of interest due to their potential pharmacological activities . These reactions highlight the reactivity of the triazole moiety and its ability to participate in the construction of complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by the substituents on the triazole ring. For instance, novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives exhibit specific optical properties, such as UV-vis absorption and fluorescence, which are dependent on the substituents attached to the triazole ring . These properties are not only important for the potential application of these compounds in materials science but also for their identification and characterization during the synthesis process.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone and its derivatives are actively researched for their synthetic applications and transformations. For instance, derivatives of 1,2,3-triazole obtained by cycloaddition of arylazides to acetylacetone undergo transformations with isatin to yield quinolinecarboxylic acids and react with 5-phenyl-4-amino-4H-1,2,4-triazol-3-thiol to produce triazolothiadiazole compounds. These reactions highlight the compound's versatility in synthesizing novel heterocyclic compounds with potential biological activities (Pokhodylo et al., 2009).
Corrosion Inhibition
Research on 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone derivatives also extends to their application as corrosion inhibitors. A specific derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), has been synthesized and tested as a new corrosion inhibitor for mild steel in a hydrochloric acid environment. MPTE showed high inhibition efficiency, suggesting its potential utility in protecting metals from corrosion, which is crucial in various industrial applications (Jawad et al., 2020).
Antimicrobial Activity
Some derivatives of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone exhibit antimicrobial properties, making them subjects of investigation in the search for new antimicrobial agents. For example, substituted 1,2,3-triazoles synthesized through 1,3-dipolar cycloaddition reactions have been evaluated for their antimicrobial activities, showing promising results against various microbial strains. This suggests their potential use in developing new antimicrobial drugs or agents (Holla et al., 2005).
Safety And Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, future research in this area is likely to focus on the development of new synthetic methods and the exploration of new biological targets . Additionally, efforts to improve the safety profile of these compounds will also be an important area of future research .
Propiedades
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-7-6-3-8(5)2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPJVVIQUZWMED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone | |
CAS RN |
153334-40-8 |
Source


|
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


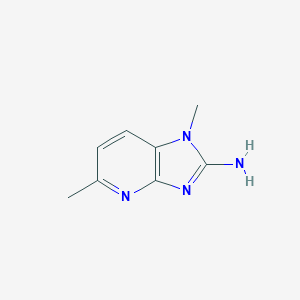
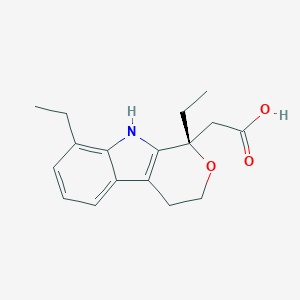


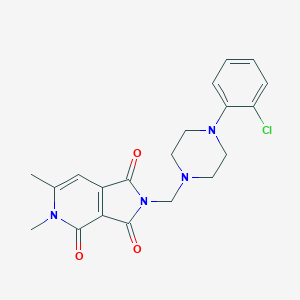
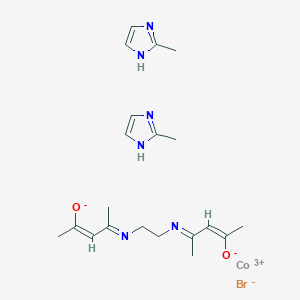
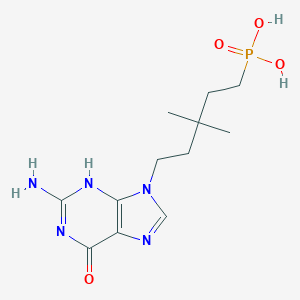

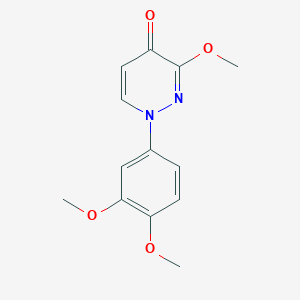

![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)